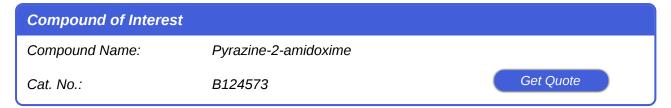


Crystal Structure of Pyrazine-2-amidoxime: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **Pyrazine-2-amidoxime** (PAOX), a compound of interest in pharmaceutical research due to its structural analogy to the anti-tuberculosis drug pyrazinamide (PZA). This document details the crystallographic data, experimental protocols for its synthesis and crystallization, and visualizes the key molecular interactions and experimental workflows.

Crystallographic Data

The single-crystal X-ray diffraction analysis of **Pyrazine-2-amidoxime** reveals a monoclinic crystal system with the space group P21. The asymmetric unit contains two distinct molecules of PAOX, labeled as Molecule A and Molecule B.[1][2] Key crystallographic data and unit cell parameters are summarized in the table below.



Parameter	Value		
Crystal System	Monoclinic		
Space Group	P21		
a (Å)	7.1234(2)		
b (Å)	10.4567(3)		
c (Å)	11.5678(4)		
α (°)	90		
β (°)	108.456(3)		
y (°)	90		
Volume (Å3)	816.12(5)		
Z	2 (two molecules per asymmetric unit)		
Temperature (K)	295(2)		
Radiation	CuKα (λ = 1.54184 Å)		

Note: The bond lengths, valence angles, and torsion angles for both molecules in the asymmetric unit are extensive and are typically found in the supplementary information of the primary research publication.[1]

Intermolecular Interactions

The crystal structure of **Pyrazine-2-amidoxime** is stabilized by a network of intermolecular hydrogen bonds. These interactions lead to the formation of dimeric structures and unique helical-like polymeric chains.[1][3][4] The geometry of the key hydrogen bonding interactions is detailed below.



Donor- H···Acceptor	D–H (Å)	H…A (Å)	D···A (Å)	D–H…A (°)
O10A- H10A…N9B	0.87(3)	1.98(3)	2.842(3)	171(3)
N8B-H8B···N1A	0.92(3)	2.42(3)	3.316(3)	165(3)
C6A- H6A···O10B	0.93	2.50	3.294(3)	143

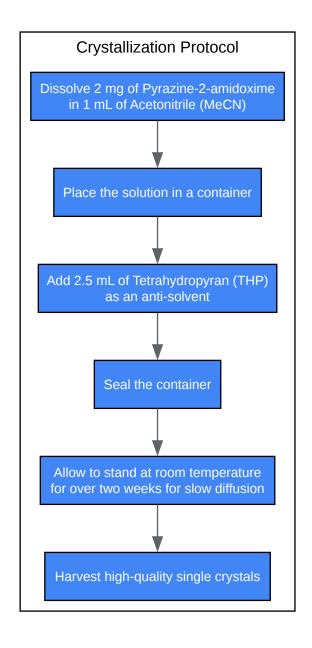
Symmetry codes are omitted for clarity but are essential for a complete crystallographic description.

Experimental Protocols Synthesis and Crystallization

The crystalline form of **Pyrazine-2-amidoxime** was obtained via a slow diffusion method.[2][3] [5]

Workflow for Crystallization of Pyrazine-2-amidoxime





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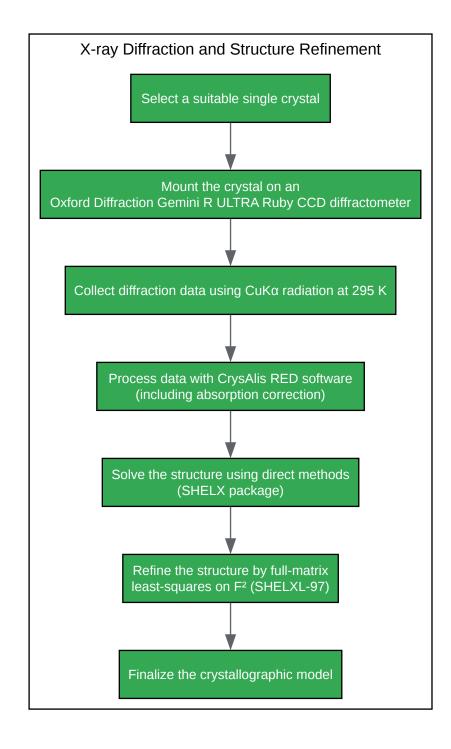
Caption: Workflow for the diffusion-based crystallization of **Pyrazine-2-amidoxime**.

Single-Crystal X-ray Diffraction

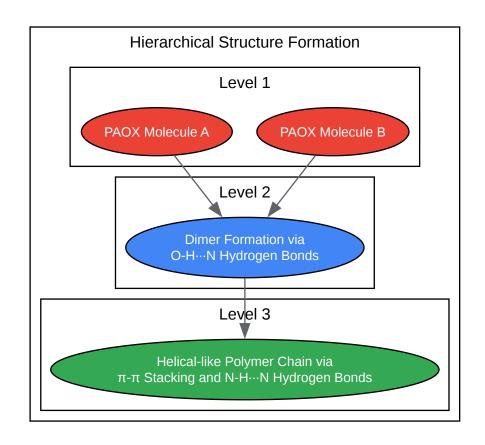
The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Experimental Workflow for Crystal Structure Determination









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